molecular formula C20H16N4O B2654921 N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide CAS No. 847387-73-9

N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide

Cat. No.: B2654921
CAS No.: 847387-73-9
M. Wt: 328.375
InChI Key: VATOBQKENPXUOG-UHFFFAOYSA-N
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Description

N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is fused with a benzamide moiety, making it a unique and interesting molecule for scientific research.

Chemical Reactions Analysis

Types of Reactions: N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents such as bromine or chlorine . The reactions are typically carried out under mild to moderate conditions to prevent the degradation of the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives . Substitution reactions often result in halogenated compounds .

Mechanism of Action

The mechanism of action of N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. As a COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain. In cancer cells, the compound induces apoptosis by activating specific signaling pathways that lead to cell death .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-14-8-9-16(18-13-24-11-5-10-21-20(24)23-18)12-17(14)22-19(25)15-6-3-2-4-7-15/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATOBQKENPXUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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